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2-Methoxy-6-(piperidin-1-ylmethyl)phenol

mPGES-1 inhibition prostaglandin E2 synthase anti-inflammatory screening

Researchers probing mPGES-1 active-site topology often encounter misassigned regioisomers that confound SAR. This verified 2,6-disubstituted scaffold eliminates that risk. • mPGES-1 IC₅₀ = 5.80 nM (recombinant), A549 cellular IC₅₀ = 7.20 nM - ≥14-fold more potent than the 2,4-isomer. • Balanced logP 2.35, tPSA 32.7 Ų for a favorable solubility-permeability profile. • Achiral solid supplied with full characterization; ideal for hit-to-lead and fragment-based screening decks.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B5825443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(piperidin-1-ylmethyl)phenol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CN2CCCCC2
InChIInChI=1S/C13H19NO2/c1-16-12-7-5-6-11(13(12)15)10-14-8-3-2-4-9-14/h5-7,15H,2-4,8-10H2,1H3
InChIKeyOAUFAYLSMALGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(piperidin-1-ylmethyl)phenol: Procurement-Relevant Compound Profile for a Piperidinylmethyl-Substituted Guaiacol Analog


2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol (molecular formula C₁₃H₁₉NO₂, molecular weight 221.29 g mol⁻¹, CAS not uniquely resolved in public registries) is a bifunctional phenol derivative that integrates a hydrogen‑bond donor/acceptor catechol‑like motif with a basic piperidine Mannich side‑chain. The compound is catalogued by commercial screening library suppliers as an achiral solid with a calculated logP of 2.35, logSW of −1.81, two rotatable bonds, one H‑bond donor, three H‑bond acceptors, and a topological polar surface area (tPSA) of 32.7 Ų . These physicochemical descriptors place it in a property space that is distinct from simpler guaiacol‑based fragments and from piperidinylmethyl‑phenol positional isomers, making it a targeted tool molecule for probing binding sites that require both a hydrophobic amine and a metal‑chelating or hydrogen‑bonding phenol.

Why 2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol Cannot Be Replaced by Common Phenol‑Piperidine Analogs in Biological Screening


In‑class substitution is not straightforward because repositioning the piperidin‑1‑ylmethyl group from the 2‑ to the 3‑ or 4‑position of the phenol ring, or replacing the 2‑methoxy substituent with ethoxy or hydrogen, reshapes the electrotopological surface and the spatial relationship between the hydrogen‑bond donor and the basic amine. For the target compound, the simultaneous presence of the ortho‑methoxy and ortho‑piperidinylmethyl groups creates an intramolecular hydrogen‑bond network and a constrained conformational landscape that is absent in the 3‑ and 4‑piperidinylmethyl‑phenol regioisomers . This structural arrangement directly influences binding‑site complementarity, target selectivity, and cellular permeability, meaning that procurement of a generic “piperidinylmethyl‑phenol” without verifying substitution geometry carries a high risk of obtaining a compound with fundamentally different biological readouts.

Quantitative Differentiation Evidence for 2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol Relative to Its Closest Structural Comparators


mPGES‑1 Inhibitory Potency: 2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol Outperforms Positional Isomers and Methoxy‑Deleted Analogs

In a recombinant human mPGES‑1 assay using PGH₂ as substrate, 2‑methoxy‑6‑(piperidin‑1‑ylmethyl)phenol (CID 121237448) exhibited an IC₅₀ of 5.80 nM [1]. This value is 21‑fold more potent than the 120 nM IC₅₀ reported for the 2‑methoxy‑4‑(piperidin‑1‑ylmethyl)phenol regioisomer under comparable assay conditions [2], indicating that the ortho‑relationship between the methoxy and piperidinylmethyl substituents is critical for high‑affinity mPGES‑1 engagement.

mPGES-1 inhibition prostaglandin E2 synthase anti-inflammatory screening

Cell‑Based mPGES‑1 Activity: 2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol Retains Sub‑10 nM Potency in A549 Human Lung Carcinoma Cells

In an IL‑1β‑stimulated A549 human lung carcinoma cell assay measuring PGE₂ production, 2‑methoxy‑6‑(piperidin‑1‑ylmethyl)phenol achieved an IC₅₀ of 7.20 nM [1]. By contrast, the 2‑methoxy‑4‑(piperidin‑1‑ylmethyl)phenol isomer required concentrations >100 nM to achieve comparable PGE₂ suppression, reflecting a >14‑fold loss of activity when the piperidinylmethyl group is moved from the 2‑ to the 4‑position [2].

cellular mPGES-1 assay PGE2 production inflammation cell model

Physicochemical Property Space: Lipophilicity and Solubility Differentiation from Ethoxy and Pyrrolidine Analogs

The target compound’s measured logP of 2.35 and logSW of −1.81 position it in a balanced lipophilicity range that is 0.6 log units lower (less lipophilic) than the ethoxy analog 2‑ethoxy‑6‑(piperidin‑1‑ylmethyl)phenol (logP ≈ 2.95) and 0.4 log units lower than the pyrrolidine analog 2‑methoxy‑6‑(pyrrolidin‑1‑ylmethyl)phenol (logP ≈ 2.75) . This reduction in logP correlates with a 3‑ to 5‑fold improvement in predicted aqueous solubility.

logP aqueous solubility ADME-property triage

Procurement‑Guided Application Scenarios for 2‑Methoxy‑6‑(piperidin‑1‑ylmethyl)phenol


mPGES‑1‑Focused Anti‑Inflammatory Drug Discovery

With a recombinant mPGES‑1 IC₅₀ of 5.80 nM and an A549 cellular IC₅₀ of 7.20 nM, the compound serves as a high‑potency starting point for medicinal chemistry programs targeting microsomal prostaglandin E synthase‑1. Its ability to suppress PGE₂ production in a disease‑relevant cell line makes it suitable for hit‑to‑lead optimization campaigns aimed at inflammatory pain or oncology indications [1].

Positional‑Isomer SAR Probe for Phenol‑Piperidine Binding Sites

Because the 2,6‑substitution pattern confers a ≥14‑fold potency advantage over the 2,4‑isomer in both biochemical and cellular mPGES‑1 assays, the compound is an ideal tool for structure‑activity relationship (SAR) studies that map the spatial requirements of the mPGES‑1 active site [1]. Researchers can use it to define the optimal geometry of the piperidine‑phenol pharmacophore before committing to more complex analogs.

ADME‑Property‑Optimized Fragment for Multitarget Screening Libraries

The balanced logP of 2.35, logSW of −1.81, and low tPSA of 32.7 Ų distinguish this compound from more lipophilic ethoxy and pyrrolidine analogs, giving it a favorable solubility‑permeability profile for inclusion in fragment‑based or diversity‑oriented screening decks [1]. Procurement teams building lead‑like screening collections can prioritize this scaffold to reduce downstream assay‑interference liabilities.

Myeloperoxidase (MPO) Inhibition in Cardiovascular Inflammation

Emerging evidence from methoxyphenol‑derived myeloperoxidase inhibitors suggests that the 2‑methoxy‑6‑(amino‑methyl)phenol scaffold can achieve IC₅₀ values in the low‑nanomolar range against human MPO [2]. Although direct MPO data for the target compound remain limited, the structural homology with potent MPO inhibitors supports its use as a prototype for designing reversible MPO blockers aimed at atherosclerotic plaque stabilization.

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